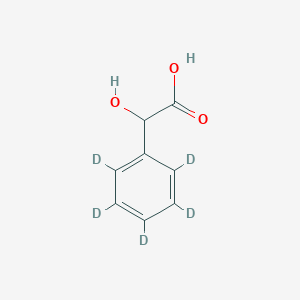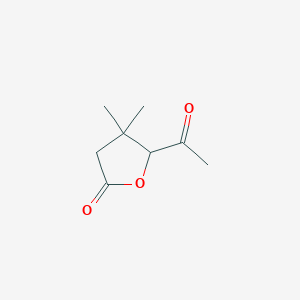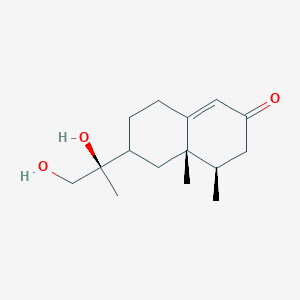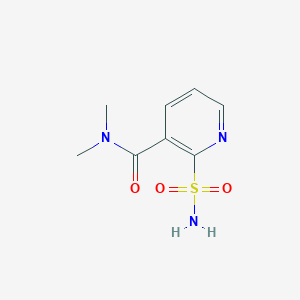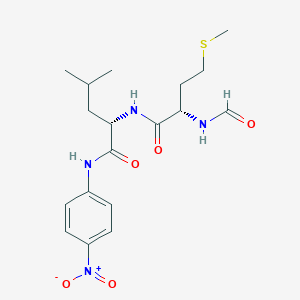
福美-亮氨酸-对硝基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
For-Met-Leu-pNA has a wide range of scientific research applications:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of deformylases and aminopeptidases.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用机制
Target of Action
For-Met-Leu-pNA is an N-formylated peptide substrate primarily used in the assays for peptide deformylase . Peptide deformylase is an enzyme that catalyzes the removal of the formyl group from the N-terminal methionine residue in newly synthesized proteins, a crucial step in protein maturation and processing.
Mode of Action
The compound interacts with its target, the peptide deformylase, by serving as a substrate for the enzyme . The enzyme recognizes the N-formylated peptide and catalyzes the hydrolysis of the formyl group. This interaction results in the conversion of For-Met-Leu-pNA into Met-Leu-pNA and formic acid .
Biochemical Pathways
The primary biochemical pathway affected by For-Met-Leu-pNA is the protein synthesis pathway . Specifically, it is involved in the deformylation step, which is crucial for the maturation of newly synthesized proteins. The downstream effects of this process include proper protein folding and function, which are essential for the survival and functioning of the cell.
Result of Action
The molecular effect of the action of For-Met-Leu-pNA is the removal of the formyl group from the N-terminal methionine residue in the peptide . This is a crucial step in protein maturation, affecting the protein’s ability to fold correctly and perform its function within the cell. On a cellular level, this can influence various cellular processes that depend on the function of the mature protein.
生化分析
Biochemical Properties
In biochemical reactions, For-Met-Leu-pNA plays a crucial role as a substrate for deformylase enzymes . Deformylase enzymes interact with For-Met-Leu-pNA, catalyzing the removal of the formyl group from the N-terminus of the peptide . This interaction is essential for the function of these enzymes and the biochemical processes they are involved in .
Cellular Effects
The effects of For-Met-Leu-pNA on cells and cellular processes are primarily related to its role as a substrate for deformylase enzymes . By serving as a substrate, For-Met-Leu-pNA influences the function of these enzymes, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, For-Met-Leu-pNA exerts its effects through its interactions with deformylase enzymes . These enzymes bind to For-Met-Leu-pNA and catalyze the removal of the formyl group from the N-terminus of the peptide . This can lead to changes in gene expression and influence the activity of other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of For-Met-Leu-pNA can change over time. This is primarily due to the stability and degradation of the compound . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and are beyond the scope of the current information available .
Metabolic Pathways
For-Met-Leu-pNA is involved in the metabolic pathway of deformylase enzymes . It interacts with these enzymes, which can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of For-Met-Leu-pNA within cells and tissues would depend on various factors, including any transporters or binding proteins that it interacts with . The effects on its localization or accumulation would also be influenced by these factors .
Subcellular Localization
The subcellular localization of For-Met-Leu-pNA and its effects on activity or function would depend on various factors, including any targeting signals or post-translational modifications . These could direct it to specific compartments or organelles within the cell .
准备方法
For-Met-Leu-pNA is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis process includes the following steps:
Resin Preparation: The resin is functionalized to allow the attachment of the first amino acid.
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HATU or DCC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods for For-Met-Leu-pNA are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and large-scale purification techniques.
化学反应分析
For-Met-Leu-pNA undergoes various chemical reactions, including:
Oxidation: The methionine residue in For-Met-Leu-pNA can be oxidized to methionine sulfoxide under oxidative conditions.
Substitution: The nitro group on the p-nitroaniline moiety can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Hydrolysis: Enzymes such as leucine aminopeptidase in buffered solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
The major products formed from these reactions include methionine sulfoxide and substituted p-nitroaniline derivatives.
相似化合物的比较
For-Met-Leu-pNA is unique compared to other similar compounds due to its specific structure and applications. Similar compounds include:
Leu-p-nitroanilide: Another peptide substrate used in enzyme assays.
Met-p-nitroanilide: Used to study the activity of methionine-specific enzymes.
Lys-p-nitroanilide: Preferred substrate for lysine-specific aminopeptidases.
For-Met-Leu-pNA stands out due to its dual amino acid composition and its use in deformylase assays, making it a valuable tool in biochemical research .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAYZXZOMUBJX-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
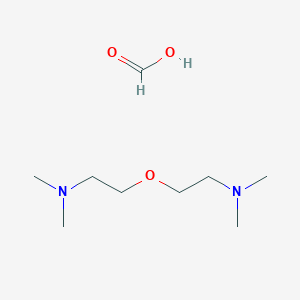
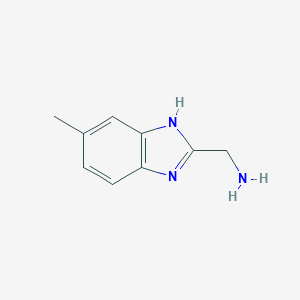
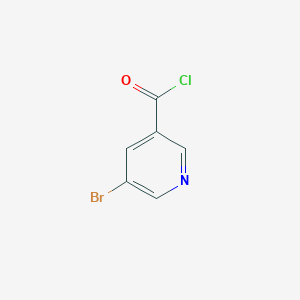
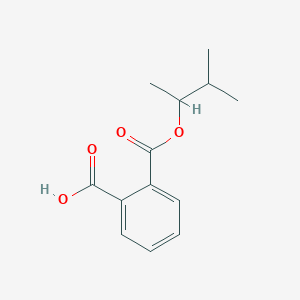
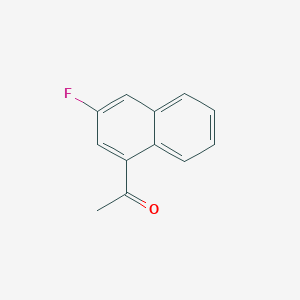
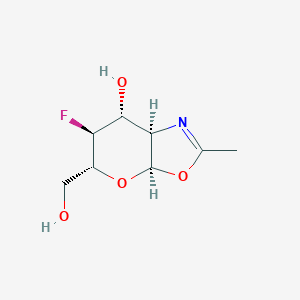
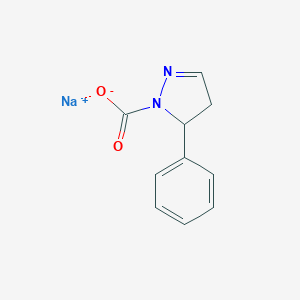

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
